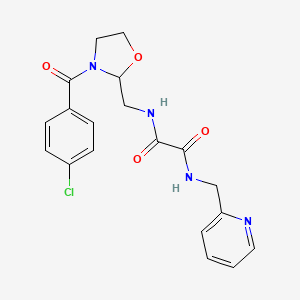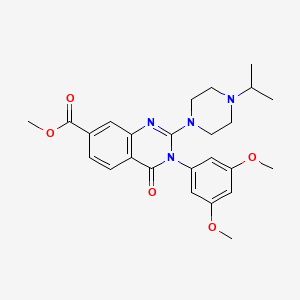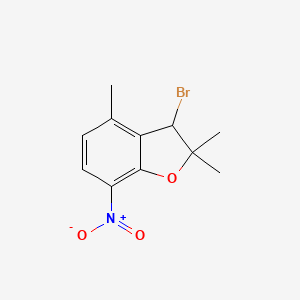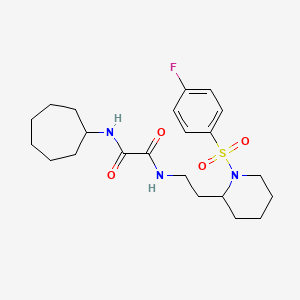![molecular formula C13H12F3N3O3 B2383968 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 929455-33-4](/img/structure/B2383968.png)
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid, also known as MPTP, is an organic compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neurology, pharmacology, and oncology. In neurology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to induce Parkinson's disease in animal models, which has allowed researchers to study the disease and develop potential treatments. In pharmacology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been used to study the effects of drugs on dopamine receptors in the brain. In oncology, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has been studied for its potential anticancer properties.
作用機序
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is metabolized in the brain to a toxic metabolite called MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid are primarily related to its effects on dopamine levels in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced Parkinson's disease in animal models has been shown to cause a decrease in dopamine levels, as well as an increase in oxidative stress and inflammation in the brain. 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid in lab experiments is that it allows researchers to study Parkinson's disease in animal models, which can provide valuable insights into the disease and potential treatments. However, 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has limitations as a research tool, as it is highly toxic and can only be used in animal models, not in human studies.
将来の方向性
For research on 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid include developing new methods for synthesizing the compound, studying its effects on other neurotransmitters besides dopamine, and exploring its potential applications in other scientific research fields. Additionally, researchers are working to develop new treatments for Parkinson's disease that target the underlying mechanisms of the disease, which may involve targeting 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid-induced damage to dopamine-producing neurons.
合成法
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can be synthesized using a variety of methods, including the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with 3-bromoacryloyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 7-methoxy-2-(trifluoromethyl)quinazolin-4-amine with ethyl 3-bromoacrylate, followed by hydrolysis with sodium hydroxide.
特性
IUPAC Name |
3-[[7-methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-22-7-2-3-8-9(6-7)18-12(13(14,15)16)19-11(8)17-5-4-10(20)21/h2-3,6H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKTXLPXPOTHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)
![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)



![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)

![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B2383905.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)
